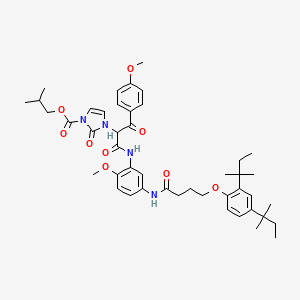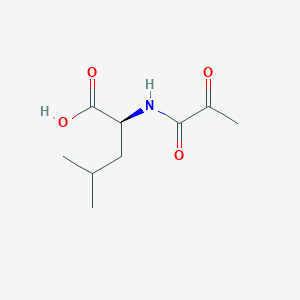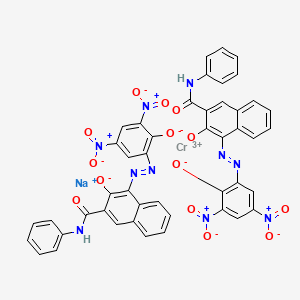
Zinc sulfide (ZnS), copper chloride-doped
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc sulfide (ZnS), copper chloride-doped is a semiconductor material that has been extensively studied for optoelectronic device applications . The material is synthesized by doping ZnS nanoparticles with transition metal (Cu) at different concentrations . The doped ZnS nanoparticles exhibit unique properties that make them suitable for a variety of applications such as solar cells, supercapacitors, optical sensors, display panels, photoconductors, cosmetics, defense, and security .
Synthesis Analysis
The synthesis of undoped and Cu-doped ZnS nanoparticles is achieved using a solid-state reaction . The nanoparticles are then subjected to different characterizations such as XRD, FE-SEM, EDS, UV–visible spectroscopy, PL, and two probe methods to study their structural, morphological, elemental, optical, and electrical properties .Molecular Structure Analysis
The XRD profile of the synthesized nanoparticles reveals a cubic structure with predominant orientation along the (1 1 1) plane . The EDAX spectra confirm the presence of host and dopant elements such as Zn, S, and Cu without any impurity elements .Chemical Reactions Analysis
The order in which the impurities (acting as activators or coactivators) are added to the ZnS plays a determining role in the formation of the spectral characteristics of the luminophore obtained . Adding indium first during thermal doping of zinc sulfide with In and CuCl prevents diffusion of Cu into the interior of the ZnS .Physical And Chemical Properties Analysis
The synthesized nanoparticles form spherical-shaped clusters, as confirmed by FE-SEM images . The band gaps are calculated using absorption spectra . Novel luminescence features, i.e., blue, green, and orange-red emission peaks, are observed in the photoluminescence spectra . Electrical properties are studied using a two-probe method .Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Zinc sulfide (ZnS), copper chloride-doped can be achieved through a precipitation method. Zinc sulfide is first synthesized followed by doping with copper chloride.", "Starting Materials": [ "Zinc acetate dihydrate (Zn(CH3COO)2.2H2O)", "Sodium sulfide nonahydrate (Na2S.9H2O)", "Copper chloride (CuCl2)" ], "Reaction": [ "Zinc sulfide synthesis:", "1. Dissolve 10 g of Zinc acetate dihydrate in 100 mL of distilled water.", "2. Add 20 g of Sodium sulfide nonahydrate to the Zinc acetate dihydrate solution.", "3. Stir the solution for 1 hour at room temperature.", "4. Collect the precipitate by filtration and wash with distilled water.", "", "Copper chloride doping:", "1. Dissolve 1 g of Copper chloride in 100 mL of distilled water.", "2. Add the Zinc sulfide precipitate to the Copper chloride solution.", "3. Stir the solution for 1 hour at room temperature.", "4. Collect the precipitate by filtration and wash with distilled water.", "5. Dry the final product at 60°C for 12 hours." ] } | |
Numéro CAS |
68611-70-1 |
Nom du produit |
Zinc sulfide (ZnS), copper chloride-doped |
Poids moléculaire |
0 |
Synonymes |
Zinc sulfide (ZnS), copper chloride-doped; Zinksulfid (ZnS), Kupferchlorid-dotiert; Zinc sulfide, copper chloride-doped; Zinc sulfide, copper, chloride; zinc sulfide, copper chloride activated; Einecs 271-904-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





